![molecular formula C26H23ClN2O2 B4721977 3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4721977.png)
3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs by CI-994 results in increased acetylation of histones, leading to altered gene expression and potential therapeutic effects.
Wirkmechanismus
As an HDAC inhibitor, 3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide binds to the active site of HDAC enzymes and prevents them from removing acetyl groups from histones. This leads to increased acetylation of histones, which alters chromatin structure and gene expression. The specific genes affected by 3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide vary depending on the cell type and context, but generally involve genes involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, 3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide has been shown to have other biochemical and physiological effects. It can induce DNA damage and activate DNA repair pathways, leading to cell cycle arrest and apoptosis. It can also affect the expression of non-histone proteins, such as transcription factors and signaling molecules, which can further impact cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, allowing for structure-activity relationship studies. It has been extensively studied and characterized, with many published studies on its effects and mechanisms of action. However, there are also limitations to its use. It can have off-target effects on other enzymes and proteins, which can complicate interpretation of results. It can also have variable effects depending on the cell type and context, which can make it challenging to generalize findings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is in combination therapy with other anticancer agents. 3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies, and clinical trials are ongoing to investigate its use in combination with other agents. Another area of interest is in identifying biomarkers of response to HDAC inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research to develop more potent and selective HDAC inhibitors, which could improve the efficacy and safety of these agents.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, including leukemia, lymphoma, breast, lung, and colon cancer. It has also been studied for its potential use in combination with other anticancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O2/c1-18-24(25(29-31-18)22-14-8-9-15-23(22)27)26(30)28-17-16-21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,21H,16-17H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQREGZNPFTTPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.